2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Description
2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrF3N4O2S2 and its molecular weight is 569.42. The purity is usually 95%.
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Biological Activity
The compound 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H17BrF3N3O2S
- Molecular Weight : 548.4 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical biochemical pathways. The presence of the trifluoromethoxy group enhances binding affinity, potentially increasing selectivity towards target proteins.
Antimicrobial Activity
Recent studies have highlighted the compound's efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, the compound has shown significant inhibition against Clostridioides difficile enoyl-acyl carrier protein (ACP) reductase II enzyme (FabK), with IC50 values ranging from 0.10 to 0.24 μM, indicating strong antibacterial activity .
Table 1: Antimicrobial Activity Data
Compound | Target | IC50 (μM) | MIC (μg/mL) |
---|---|---|---|
This compound | FabK | 0.10 - 0.24 | 1.56 - 6.25 |
Other Related Compounds | FabK | Varies | Varies |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that it exhibits cytotoxic effects on various cancer cell lines, with notable selectivity towards certain types. For example, compounds derived from similar structural frameworks have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against several cancer types including lung and breast cancers .
Table 2: Anticancer Activity Data
Compound | Cancer Cell Line | GI50 (μM) |
---|---|---|
Similar Derivative A | EKVX (lung cancer) | 1.7 |
Similar Derivative B | OVCAR-4 (ovarian cancer) | 21.5 |
Similar Derivative C | MDA-MB-435 (breast cancer) | 15.1 |
Case Studies
Several case studies have focused on the synthesis and evaluation of derivatives of this compound, exploring modifications that enhance its biological activity:
- Study on Structural Modifications : Research indicated that altering the phenyl groups in the imidazole ring significantly affected the compound's potency against bacterial strains. For instance, replacing one of the bromophenyl groups with a trifluoromethyl substituent improved antibacterial efficacy .
- Combination Therapy Approaches : Another study explored the use of this compound in combination with other antibiotics, revealing synergistic effects that could lead to lower required dosages and reduced side effects in therapeutic applications .
Properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrF3N4O2S2/c1-13-11-33-20(28-13)29-19(31)12-34-21-27-10-18(14-2-4-15(23)5-3-14)30(21)16-6-8-17(9-7-16)32-22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQDFRHXKIUGCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.